Methyl 4'-Tosyl Mycophenoate-6-methyl-d3
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Overview
Description
Methyl 4’-Tosyl Mycophenoate-6-methyl-d3 is a synthetic compound used primarily in proteomics research. It is characterized by its molecular formula C25H25D3O8S and a molecular weight of 491.57 g/mol . This compound is a derivative of mycophenolic acid, modified with a tosyl group and deuterium labeling, which enhances its stability and utility in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-Tosyl Mycophenoate-6-methyl-d3 typically involves the following steps:
Starting Material: The process begins with mycophenolic acid.
Tosylation: Mycophenolic acid is reacted with p-toluenesulfonyl chloride in the presence of a base such as pyridine to introduce the tosyl group.
Methylation: The intermediate product is then methylated using methyl iodide and a base like potassium carbonate.
Deuterium Labeling: The final step involves the incorporation of deuterium, which can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions.
Industrial Production Methods
Industrial production of Methyl 4’-Tosyl Mycophenoate-6-methyl-d3 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-Tosyl Mycophenoate-6-methyl-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tosyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the parent compound.
Reduction: Reduced forms with altered functional groups.
Substitution: New compounds with different substituents replacing the tosyl group.
Scientific Research Applications
Methyl 4’-Tosyl Mycophenoate-6-methyl-d3 is widely used in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis and as a stable isotope-labeled compound for tracing reaction pathways.
Biology: In proteomics for studying protein interactions and modifications.
Medicine: As a tool for drug development and metabolic studies.
Industry: In the production of high-purity chemicals and as a standard for analytical methods.
Mechanism of Action
The mechanism of action of Methyl 4’-Tosyl Mycophenoate-6-methyl-d3 involves its interaction with specific molecular targets. The tosyl group enhances its reactivity, allowing it to participate in various biochemical pathways. The deuterium labeling provides stability and allows for precise tracking in metabolic studies. The compound can inhibit or modify enzyme activity, making it useful in studying enzymatic processes and drug interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl Mycophenoate: Lacks the tosyl group and deuterium labeling, making it less stable and less versatile.
Tosyl Mycophenoate: Similar structure but without deuterium labeling, leading to different stability and reactivity profiles.
Deuterated Mycophenoate: Contains deuterium but lacks the tosyl group, affecting its reactivity and applications.
Uniqueness
Methyl 4’-Tosyl Mycophenoate-6-methyl-d3 stands out due to its combination of tosylation and deuterium labeling, which provides enhanced stability, reactivity, and utility in a wide range of scientific applications. This unique combination makes it a valuable tool in both research and industrial settings .
Properties
IUPAC Name |
methyl (E)-4-methyl-6-[7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]hex-4-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O8S/c1-15-6-10-18(11-7-15)34(28,29)33-24-19(12-8-16(2)9-13-21(26)30-4)23(31-5)17(3)20-14-32-25(27)22(20)24/h6-8,10-11H,9,12-14H2,1-5H3/b16-8+/i5D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHFBCOBVAUDFJ-JTHMAHIGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2CC=C(C)CCC(=O)OC)OC)C)COC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)OS(=O)(=O)C3=CC=C(C=C3)C)C/C=C(\C)/CCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662125 |
Source
|
Record name | Methyl (4E)-4-methyl-6-{7-methyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-6-[(~2~H_3_)methyloxy]-3-oxo-1,3-dihydro-2-benzofuran-5-yl}hex-4-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185240-84-9 |
Source
|
Record name | Methyl (4E)-4-methyl-6-{7-methyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-6-[(~2~H_3_)methyloxy]-3-oxo-1,3-dihydro-2-benzofuran-5-yl}hex-4-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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